molecular formula C7H4BrN3O2 B14907971 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid

3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B14907971
M. Wt: 242.03 g/mol
InChI Key: KHPDDHHEEXPNOA-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo-pyrimidine core, followed by bromination to introduce the bromine atom at the 3-position .

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the core structure.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo-pyridine core but differ in the substituents attached to the ring system.

Uniqueness: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The fused imidazo-pyrimidine ring system also provides a versatile scaffold for further functionalization and derivatization .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-9-7-10-4(6(12)13)1-2-11(5)7/h1-3H,(H,12,13)

InChI Key

KHPDDHHEEXPNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(=O)O)Br

Origin of Product

United States

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